molecular formula C13H14ClF3O B6273060 rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane CAS No. 1807941-51-0

rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane

Cat. No.: B6273060
CAS No.: 1807941-51-0
M. Wt: 278.7
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Description

rac-(2R,3R)-3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is a stereoisomeric oxane (tetrahydropyran) derivative characterized by a chloromethyl substituent at the 3-position and a 4-(trifluoromethyl)phenyl group at the 2-position of the six-membered ether ring. The compound’s rac-(2R,3R) configuration indicates a racemic mixture of enantiomers with trans stereochemistry.

Properties

CAS No.

1807941-51-0

Molecular Formula

C13H14ClF3O

Molecular Weight

278.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenated compound under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This step usually involves a nucleophilic substitution reaction where a trifluoromethyl-substituted phenyl halide reacts with the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also modify the functional groups present.

    Addition Reactions: The oxane ring can participate in addition reactions, especially with electrophiles, leading to ring-opening or functionalization.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols, etc., for substitution reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, etc., for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, etc., for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound can be used to develop new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to create materials with specific characteristics, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxane ring can provide structural stability.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Trifluoromethylphenyl Substitution

A closely related positional isomer, rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane (CAS 1807940-95-9), differs only in the placement of the trifluoromethyl group on the phenyl ring (meta vs. para). Key distinctions include:

  • Steric Environment : The meta-substituted isomer may introduce greater steric hindrance near the oxane ring, affecting reactivity in downstream reactions .

Chloromethyl-Containing Heterocycles

Compounds such as 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (ESI-MS m/z: 412.1 [M+H]⁺) share the chloromethyl group but feature a thiazole core instead of oxane . Differences include:

  • Aromaticity vs. Ether Stability: Thiazoles, being aromatic, may exhibit greater thermal stability and π-π stacking interactions compared to oxane’s non-aromatic ether structure.
  • Reactivity : The chloromethyl group in thiazole derivatives could participate in nucleophilic substitutions more readily due to the electron-deficient nature of the heterocycle.

Trifluoromethylphenyl Ethers and Epoxides

  • (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 124679-15-8): This epoxide (oxirane) contains a trifluoromethylphenoxy group. Epoxides are typically more reactive than ethers like oxane, making them valuable in ring-opening reactions but less stable under acidic or nucleophilic conditions .
  • Ipfenfluconazole: A triazole-containing agrochemical with a trifluoromethylphenyl group and chlorophenoxy substituent. While structurally distinct, its bioactivity highlights the role of trifluoromethyl groups in enhancing lipophilicity and target binding—a property that could be relevant if the target oxane derivative is explored for biological applications .

Morpholino-Triazolone Derivatives

Aprepitant-related compounds (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one) demonstrate the use of trifluoromethyl groups in complex pharmacophores. Compared to the simpler oxane structure, these derivatives exhibit enhanced pharmacokinetic profiles but require more intricate synthesis .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Potential Application Reference
rac-(2R,3R)-3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane Oxane 4-(trifluoromethyl)phenyl, chloromethyl Not provided Synthetic intermediate
rac-(2R,3R)-3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane Oxane 3-(trifluoromethyl)phenyl, chloromethyl Not provided Structural isomer
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea Thiazole Chloromethyl, trifluoromethylphenyl urea 412.1 Unspecified
(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane Oxirane 3-(trifluoromethyl)phenoxy 218.17 Epoxide intermediate
Ipfenfluconazole Triazole Trifluoromethyl, chlorophenoxy Not provided Antifungal agrochemical

Key Findings and Implications

  • Structural Flexibility : The oxane core offers a balance between stability and synthetic versatility compared to reactive epoxides or aromatic thiazoles.
  • Substituent Effects : The para-trifluoromethylphenyl group may optimize electronic properties for target interactions, while the chloromethyl group provides a handle for further functionalization.
  • Research Gaps: Limited data on yields, biological activity, or industrial applications of the target compound highlight the need for further empirical studies.

Biological Activity

The compound rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a chloromethyl group and a trifluoromethyl-substituted phenyl ring. The presence of these functional groups is significant as they may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The trifluoromethyl group in particular has been noted for enhancing the biological activity of related compounds through improved binding affinity to biological targets.

Key Findings

  • Inhibition of Enzymatic Activity : Compounds structurally similar to this compound have shown moderate inhibition against cholinesterases (AChE and BChE), with IC50 values indicating effective enzyme inhibition at micromolar concentrations .
  • Cytotoxicity : In vitro studies have demonstrated that derivatives containing the trifluoromethyl group exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). For instance, one study reported IC50 values as low as 5.4 μM for certain derivatives .
  • Molecular Docking Studies : In silico docking studies suggest that the trifluoromethyl group facilitates strong interactions with active site residues in target enzymes, enhancing inhibitory activity. Hydrogen bonding and halogen bonding interactions were observed, which may contribute to the increased biological efficacy .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Trifluoromethyl Derivatives : A study evaluated a series of trifluoromethyl-substituted compounds for their anti-cancer properties. Results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Cholinesterase Inhibition Study : Another investigation focused on the inhibitory effects of compounds related to this compound on cholinesterase enzymes. The study found that specific substitutions on the phenyl ring could modulate enzyme inhibition potency .

Data Table: Biological Activity Summary

Activity Type Effect IC50 Value (μM) Reference
Cholinesterase InhibitionModerate inhibition (AChE)10.4
Cholinesterase InhibitionModerate inhibition (BChE)7.7
Cytotoxicity (MCF-7)Significant cytotoxicity5.4
Cytotoxicity (Hek293)Moderate cytotoxicity18.1

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